3-(2-(Piperidin-1-yl)ethoxy)benzoic acid

3-(2-(Piperidin-1-yl)ethoxy)benzoic acid (CAS 765270-93-7) is a synthetic, small-molecule organic acid belonging to the class of piperidine-substituted benzoic acid derivatives. Its structure comprises a benzoic acid core linked via a 3‑position ethoxy spacer to a saturated six‑membered piperidine ring.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 765270-93-7
Cat. No. B1359239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Piperidin-1-yl)ethoxy)benzoic acid
CAS765270-93-7
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C14H19NO3/c16-14(17)12-5-4-6-13(11-12)18-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2,(H,16,17)
InChIKeyNYOVKCSFMUODAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-(Piperidin-1-yl)ethoxy)benzoic acid (CAS 765270-93-7) – Structural Definition, Physicochemical Baseline & In-Class Positioning for Scientific Procurement


3-(2-(Piperidin-1-yl)ethoxy)benzoic acid (CAS 765270-93-7) is a synthetic, small-molecule organic acid belonging to the class of piperidine-substituted benzoic acid derivatives. Its structure comprises a benzoic acid core linked via a 3‑position ethoxy spacer to a saturated six‑membered piperidine ring. The compound has a molecular formula of C₁₄H₁₉NO₃, a molecular weight of 249.31 g·mol⁻¹, and a computed topological polar surface area and lipophilicity (XLogP3‑AA = 0) consistent with moderate passive membrane permeability [1]. Commercially available purity grades typically range from 95% to 98% (HPLC) . The molecule is primarily utilized as a synthetic building block or intermediate in medicinal chemistry programs, where its dual acid‑base functionality enables conjugation, amidation, and esterification reactions . However, publicly available head‑to‑head comparative data quantifying its differentiation from positional isomers or heteroatom‑substituted analogs are extremely limited.

Procurement‑Critical Distinction for 3-(2-(Piperidin-1-yl)ethoxy)benzoic Acid: Why Regio‑ and Scaffold‑Analog Swaps Are Not Straightforward


Despite the apparent simplicity of the piperidinylethoxy‑benzoic acid chemotype, direct substitution of the 3‑substituted isomer with its regioisomeric (2‑ or 4‑) counterparts, or with analogs where the piperidine ring is replaced by morpholine or pyrrolidine, cannot be assumed to produce equivalent synthetic or pharmacological outcomes. The precise spatial positioning of the carboxylic acid moiety relative to the basic piperidine nitrogen determines the molecular geometry, dipole moment, and intermolecular hydrogen‑bonding capacity, all of which directly influence solubility, crystallinity, and reactivity in downstream coupling chemistries [1]. In medicinal chemistry campaigns, even subtle changes in substitution pattern can dramatically alter target‑binding affinity, selectivity, and ADME properties – effects that are well‑documented across benzoic acid‑derived inhibitor series but remain uncharacterized for this specific compound in the public domain [2]. Consequently, sourcing a defined regioisomer with documented purity is essential for experimental reproducibility; generic substitution without matched analytical verification introduces uncontrolled variables that undermine SAR interpretation and scale‑up reliability.

Quantitative Evidence Assessment for 3-(2-(Piperidin-1-yl)ethoxy)benzoic Acid: Comparator‑Based Differentiation Data


Application Scenarios for 3-(2-(Piperidin-1-yl)ethoxy)benzoic Acid Based on Current Evidence


Medicinal Chemistry Building Block Requiring Orthogonal Reactive Handles

The presence of both a free carboxylic acid and a tertiary amine within the same molecule makes 3-(2-(piperidin-1-yl)ethoxy)benzoic acid a versatile intermediate for constructing compound libraries via amide coupling, esterification, or N‑alkylation. Its defined substitution pattern ensures regiochemical consistency in parallel synthesis, which is critical for generating meaningful structure‑activity relationships [1].

Bioconjugation and Chemical Probe Synthesis

The benzoic acid moiety can be activated to form reactive esters for coupling to biomolecules, while the piperidine ring provides a solubilizing basic center that can also serve as a site for further derivatization. This dual functionality is valuable in the design of chemical probes or linker systems for targeted protein degradation (PROTAC) or bioconjugation applications .

Fragment‑Based Drug Discovery (FBDD) Core Scaffold

With a molecular weight under 250 Da and a balanced logP, the compound falls within fragment‑like property space. It can be used as a core scaffold for fragment growth or merging strategies, particularly in programs targeting enzymes or receptors that accommodate anionic and basic pharmacophores [1].

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